molecular formula C8H11NS2 B1444858 3-(Thiophen-2-yl)thiomorpholine CAS No. 933725-14-5

3-(Thiophen-2-yl)thiomorpholine

Cat. No.: B1444858
CAS No.: 933725-14-5
M. Wt: 185.3 g/mol
InChI Key: VLALEQCRKOSSHW-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)thiomorpholine is an organic compound that features a thiophene ring attached to a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with a thiophene derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with 2-bromothiophene under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-2-yl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)thiomorpholine is unique due to the combination of the thiophene and thiomorpholine moieties, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-thiophen-2-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLALEQCRKOSSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310303
Record name 3-(2-Thienyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933725-14-5
Record name 3-(2-Thienyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933725-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
3-(Thiophen-2-yl)thiomorpholine
Reactant of Route 5
3-(Thiophen-2-yl)thiomorpholine
Reactant of Route 6
3-(Thiophen-2-yl)thiomorpholine

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